molecular formula C20H20N4O3S B2406313 N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide CAS No. 1448122-38-0

N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

Cat. No.: B2406313
CAS No.: 1448122-38-0
M. Wt: 396.47
InChI Key: KIIUEKSQSVHFJO-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves the reaction of 4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid with 4-sulfamoylphenethylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenethyl)-1H-indazole-3-carboxamide
  • N-(4-sulfamoylphenethyl)-1H-indole-3-carboxamide
  • N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide stands out due to its unique indazole core structure, which imparts distinct biological activities compared to other similar compounds. Its specific substitution pattern also contributes to its unique chemical reactivity and biological properties .

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c21-28(26,27)15-8-5-13(6-9-15)11-12-22-20(25)19-17-10-7-14-3-1-2-4-16(14)18(17)23-24-19/h1-6,8-9H,7,10-12H2,(H,22,25)(H,23,24)(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIUEKSQSVHFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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